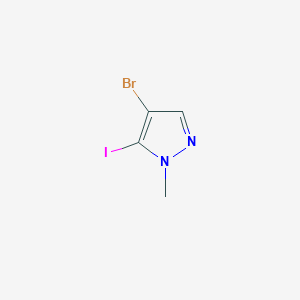

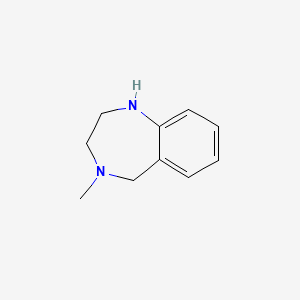

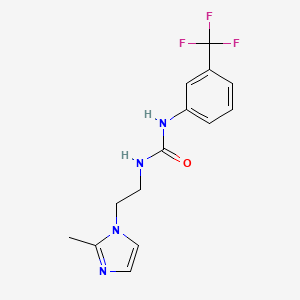

![molecular formula C19H15N3O2S B2546688 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899964-08-0](/img/structure/B2546688.png)

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the one involves several steps, starting with the methylation of a nitroindazole derivative, followed by reduction and condensation reactions. For instance, in the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, the process began with N-methylation of 5-nitro-1H-indazole, followed by reduction with tin in hydrochloric acid to afford 1-methyl-1H-indazole-6-amine. This intermediate was then condensed with furoyl chloride to yield a furan carboxamide derivative. Subsequent treatment with P2S5 in pyridine led to a carbothioamide, which was finally oxidized to the target benzothiazole compound . Although the compound is not directly synthesized in the provided papers, the methodologies described could be relevant for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For example, diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were investigated using IR, NMR (1H, 13C, and 2D), and mass spectra. The presence of stereogenic centers on the thiazolidinone ring resulted in diastereoisomeric pairs, and their configurations were assigned based on NMR analysis of coupling constants and 2D NOESY experiments . These techniques could similarly be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations such as formylation and acylation. For the synthesized 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, these transformations were successfully performed, indicating the potential for further functionalization of the core structure . This suggests that the compound may also undergo similar chemical reactions, allowing for the derivation of a variety of related compounds with potentially different properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of different substituents on the furan carboxamide derivatives, such as in pyrazine-3-carboxamides, furan-3-carboxamides, and thiazole-5-carboxamides, showed varying levels of activity against diseases in pot tests and enzyme tests. The activities of these compounds were compared to 2-substituted pyridine-3-carboxamides, with some showing high activity against diseases like grey mold . These findings suggest that the physical and chemical properties of the compound could be similarly influenced by its substituents, potentially affecting its biological activity.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of furan ring-containing organic ligands have demonstrated the preparation of metal complexes with transition metals such as Cu^2⁺, Co^2⁺, Ni^2⁺, Mn^2⁺, and Zn^2⁺, highlighting the chelating properties and potential antimicrobial activity of these compounds H. Patel, 2020. Similarly, N-(furan-2-ylmethylidene)-based compounds have been synthesized, leading to derivatives like 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, showcasing a methodology for obtaining fully substituted furans with potential applications in organic synthesis F. El-Essawy, S. M. Rady, 2011.

Applications in Material Science

Compounds incorporating thiazol and pyridine motifs, like N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD), have been synthesized and utilized for the removal of heavy metals (e.g., Cd^2⁺ and Zn^2⁺) from industrial wastes, showcasing their potential as effective and novel magnetic nanoadsorbents Kiomars Zargoosh et al., 2015.

Antimicrobial Activity

The antimicrobial activity of thiazole-based heterocyclic amides, specifically N-(thiazol-2-yl)furan-2-carboxamide, has been investigated, showing good efficacy against a range of gram-negative and gram-positive bacteria and fungi. This suggests potential for pharmacological and medical applications due to its broad-spectrum antimicrobial properties Sukriye Cakmak et al., 2022.

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has unveiled compounds with potent antiprotozoal activity, illustrating the chemical versatility and therapeutic potential of these structures against protozoan pathogens M. Ismail et al., 2004.

Propriétés

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-13-6-4-9-16-17(13)21-19(25-16)22(12-14-7-2-3-10-20-14)18(23)15-8-5-11-24-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNOQRIKBSCEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

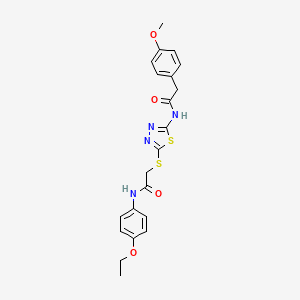

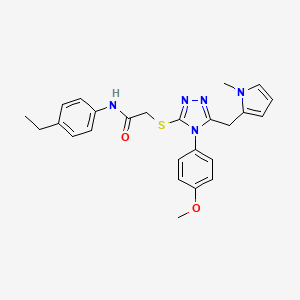

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)

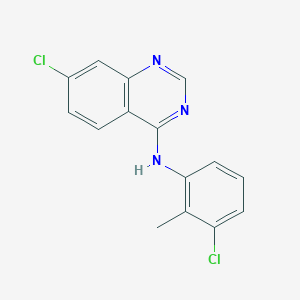

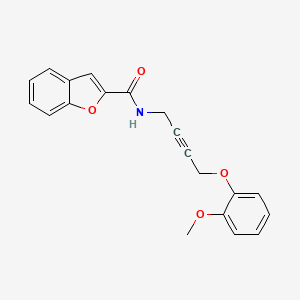

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)

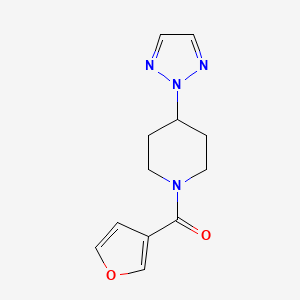

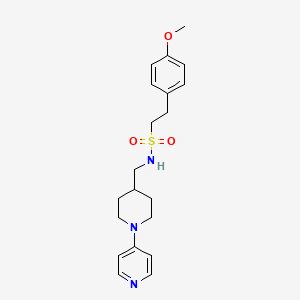

![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)

![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)